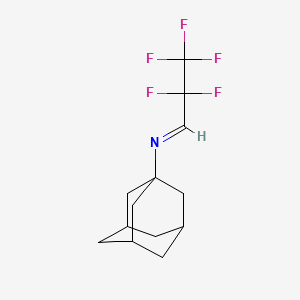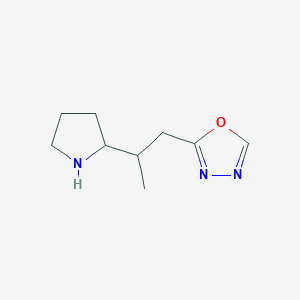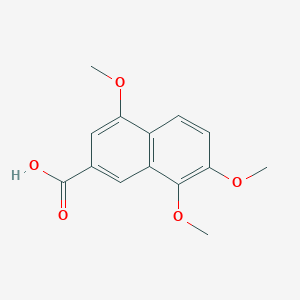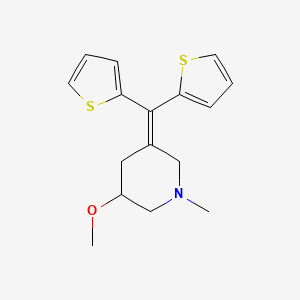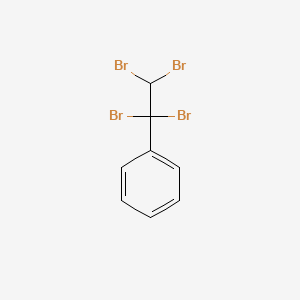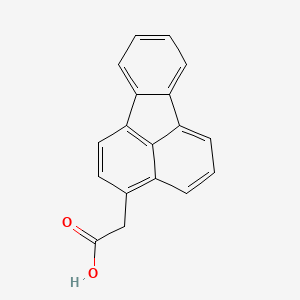
5-Ethenyl-1,3-oxazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Oxazolethione, 5-ethenyl- is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolethione, 5-ethenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with α-haloketones, leading to the formation of the oxazolethione ring. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 2(3H)-Oxazolethione, 5-ethenyl- may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production efficiency.
化学反応の分析
Types of Reactions
2(3H)-Oxazolethione, 5-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2(3H)-Oxazolethione, 5-ethenyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 2(3H)-Oxazolethione, 5-ethenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
類似化合物との比較
Similar Compounds
- 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-
- Thiazolidine derivatives
Uniqueness
2(3H)-Oxazolethione, 5-ethenyl- is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ethenyl group also provides additional sites for chemical modification, enhancing its versatility in various applications.
特性
CAS番号 |
32322-49-9 |
|---|---|
分子式 |
C5H5NOS |
分子量 |
127.17 g/mol |
IUPAC名 |
5-ethenyl-3H-1,3-oxazole-2-thione |
InChI |
InChI=1S/C5H5NOS/c1-2-4-3-6-5(8)7-4/h2-3H,1H2,(H,6,8) |
InChIキー |
TUUZNVBKGBDDJQ-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CNC(=S)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



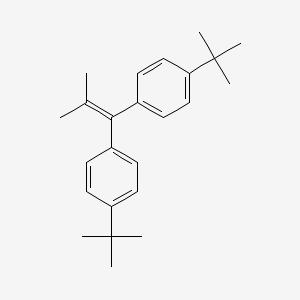

![Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate](/img/structure/B14690947.png)
